molecular formula C13H13N3O2 B2778996 N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide CAS No. 338753-55-2

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide

Cat. No.: B2778996
CAS No.: 338753-55-2
M. Wt: 243.266
InChI Key: YIKZJCWIPXZBHY-PKNBQFBNSA-N
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Description

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide is a benzamide derivative characterized by a conjugated enaminone system (cyano and dimethylamino groups attached to an acetyl moiety) linked to a benzamide core. This structural arrangement confers unique electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)9-11(8-14)13(18)15-12(17)10-6-4-3-5-7-10/h3-7,9H,1-2H3,(H,15,17,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZJCWIPXZBHY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological applications, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Potential

Research indicates that compounds similar to N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The structural modifications in the compound enhance its interaction with molecular targets involved in cell proliferation pathways .

Case Study 1: Anti-inflammatory Effects

In a study evaluating anti-inflammatory effects, N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide was tested in vitro on macrophage cultures. Results showed a significant reduction in nitrite production and pro-inflammatory cytokines at non-cytotoxic concentrations, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Properties

Another study focused on the anticancer activity of structurally similar compounds highlighted their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism involved targeting specific signaling pathways that regulate cell survival and death .

Summary of Applications

Application AreaDescription
Anti-inflammatoryModulation of cytokine production; potential treatment for inflammatory diseases
AnticancerInduction of apoptosis; inhibition of tumor growth
Drug DevelopmentSynthesis of new therapeutic agents based on structural modifications

Mechanism of Action

The mechanism of action of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide C₁₃H₁₄N₄O₂ ~274.28 Cyano, dimethylamino-methylidene, acetyl Not reported (theoretical) -
Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S 307.28 Nitro-thiazole, acetolyloxy Antiparasitic, antiviral
N-(2-aminoethyl)-N-benzyloxyphenyl benzamide C₁₆H₁₈N₂O₂ 270.33 Aminoethyl, benzyloxy Anti-Trypanosoma brucei
N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide C₁₈H₂₂N₂O₃ 314.38 Ethoxyethoxy, amino-methylphenyl Not reported (pharmacophore)
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₅S 476.47 Benzimidazole-thio, dinitrophenyl Antimicrobial, anticancer

Biological Activity

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide, a compound with potential therapeutic applications, has gained attention in recent years due to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide can be represented as follows:

  • Chemical Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : Not available in the provided data.

The compound features a benzamide core with a cyano group and a dimethylamino substituent, which may influence its biological interactions.

Research indicates that N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for cellular processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
  • Antitumor Effects : Several studies have highlighted the compound's potential in cancer therapy. It has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer and lymphoma cells .
  • Neuroprotective Properties : Some derivatives of benzamide compounds have been studied for their neuroprotective effects against oxidative stress-induced cell death, although specific data on this compound is limited .

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010)Reported that benzamide derivatives can inhibit DHFR, leading to reduced cell growth in resistant cancer cell lines .
Choi et al. (2016)Investigated the synthesis of novel benzamide derivatives that exhibited moderate to high potency as RET kinase inhibitors .
Novina et al. (2013)Compared different classes of HDAC inhibitors and found that benzamide-based compounds did not provide neuroprotection against oxidative stress .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide is scarce, related benzamide compounds have shown varied absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological studies are necessary to ascertain the safety profile of this compound in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions. A common approach involves reacting cyanoacetyl intermediates with benzamide derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation . Optimized conditions include heating in glacial acetic acid (100°C, overnight) to enhance reaction efficiency, followed by precipitation in ice-cold water for purification . Yield and purity are further improved by recrystallization using methanol or dichloromethane .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR (300 MHz) confirms substituent integration and spatial arrangement (e.g., δ 8.55 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 323.7 [M+H]⁺) verify molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related benzamide derivatives .

Advanced Research Questions

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound in anticancer research?

  • Methodological Answer : SAR studies involve systematic substitution of the benzamide core and dimethylamino-cyanoacetyl moiety. For example:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances electrophilic reactivity, improving interactions with biological targets like kinase enzymes .
  • Bioactivity Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared across derivatives .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like EGFR or PARP, guiding synthetic prioritization .

Q. How do computational models predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding kinetics under physiological conditions (e.g., solvation models) to assess stability .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds with drug-like traits .

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzamide derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer) require:

  • Standardized Assays : Replicating experiments under identical conditions (e.g., cell line origin, incubation time) to minimize variability .
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., PubChem, DSSTox) to identify trends or outliers .
  • Mechanistic Studies : Using siRNA knockdown or enzyme inhibition assays to confirm target specificity and rule off-target effects .

Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Methodological answers integrate multi-disciplinary approaches (e.g., synthetic chemistry, bioassays, in silico modeling) to reflect academic research depth.

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